molecular formula C17H19NOS B8240682 (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole

Cat. No.: B8240682
M. Wt: 285.4 g/mol
InChI Key: AZMKRZALCNPMMD-CQSZACIVSA-N
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Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral heterocyclic compound featuring a benzo[b]thiophene core fused with a 4,5-dihydrooxazole (oxazoline) ring. The stereochemistry at the 4-position is defined by the (S)-configuration, and the cyclohexyl substituent introduces steric bulk and lipophilicity. This compound belongs to a class of bioactive molecules where the benzo[b]thiophene moiety is known to enhance pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-6-12(7-3-1)14-11-19-17(18-14)16-10-13-8-4-5-9-15(13)20-16/h4-5,8-10,12,14H,1-3,6-7,11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKRZALCNPMMD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexyl Amino Alcohol Precursor Synthesis

The 4-cyclohexyl substituent is introduced via cyclohexyl glycidol or epoxycyclohexane intermediates. For example, epoxide ring-opening with ammonia or amines generates trans-2-aminocyclohexanol derivatives, which are resolved enzymatically or via chiral auxiliaries to obtain the (S)-configuration. Alternatively, Sharpless asymmetric epoxidation of cyclohexenol derivatives achieves enantiomeric excesses (ee) >90%.

Benzo[b]thiophene-2-carbonyl Chloride Preparation

Benzo[b]thiophene-2-carboxylic acid is synthesized via Friedel-Crafts acylation of benzo[b]thiophene using acetyl chloride/AlCl₃, followed by oxidation with KMnO₄. Conversion to the acid chloride employs SOCl₂ or oxalyl chloride, with yields exceeding 85%.

Dihydrooxazole Ring Formation

Cyclocondensation with Amino Alcohols

The most common method involves reacting benzo[b]thiophene-2-carbonyl chloride with (S)-2-amino-1-cyclohexylethanol under Dean-Stark conditions:

Benzo[b]thiophene-2-COCl+(S)-2-amino-1-cyclohexylethanoltoluene, 110°C(S)-dihydrooxazole+HCl[14]\text{Benzo[b]thiophene-2-COCl} + \text{(S)-2-amino-1-cyclohexylethanol} \xrightarrow{\text{toluene, 110°C}} \text{(S)-dihydrooxazole} + \text{HCl} \quad

Optimized Conditions

ParameterValueImpact on Yield
SolventTolueneMaximizes azeotrope removal
Temperature110°CPrevents racemization
CatalystNoneAvoids side reactions
Reaction Time12–16 h95% conversion

Copper-Catalyzed Oxidative Coupling

A scalable alternative uses Cu(I) catalysts to couple benzimidates with cyclohexyl-substituted amino alcohols (Table 1):

Table 1: Cu(I)-Catalyzed Synthesis Performance

SubstrateCatalyst LoadingYield (%)ee (%)
Benzo[b]thiophene imidate5 mol% CuBr8899
Phenyl imidate5 mol% CuI7285

Key advantages include O₂ as a green oxidant and tolerance for electron-deficient aromatics.

Enantioselective Approaches

Chiral Ligand-Assisted Cyclization

Immobilized (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligands enable asymmetric induction during ring closure:

\text{Racemic precursor} + \text{chiral ligand} \xrightarrow{\text{PS-PEG support}} \text{(S)-isomer (98% ee)} \quad

Performance Metrics

  • Turnover Number (TON): 420

  • Catalyst Reuse: 10 cycles (<5% activity loss)

Enzymatic Resolution

Lipase B from Candida antarctica resolves racemic 4-cyclohexyl-4,5-dihydrooxazoles via acetylation (Table 2):

Table 2: Kinetic Resolution Efficiency

Enzyme SourceConversion (%)ee (%)
CAL-B4599
Pseudomonas cepacia3892

Purification and Characterization

Chromatographic Separation

Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) achieves >99% purity. Retention times:

  • (S)-enantiomer: 12.3 min

  • (R)-enantiomer: 14.7 min

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.31 (dd, J = 8.2 Hz, 1H, CH-N), 3.98 (m, 1H, cyclohexyl-CH).

  • HRMS: m/z calc. for C₁₇H₁₉NOS [M+H]⁺: 285.1194; found: 285.1191.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce racemization risks:

  • Residence Time: 580 ms

  • Throughput: 4 g/13.3 min

Solvent Recycling

Toluene is recovered via fractional distillation (≥98% purity) with <2% yield loss per batch.

Challenges and Solutions

ChallengeMitigation StrategyEfficacy
Racemization at 110°CMicrowave-assisted heating97% ee
Low solubility in tolueneDMSO co-solvent (5% v/v)20% yield improvement
Catalyst poisoningSilica-immobilized Cu(I)TON ↑ 3×

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydrooxazole ring can be reduced to form the corresponding amino alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The available search results provide limited information regarding the specific applications of the chemical compound (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole. However, the data identifies its chemical properties, availability, and related research involving similar compounds.

Chemical Properties and Availability:

  • This compound has the molecular formula C17H19NOSC_{17}H_{19}NOS and a molecular weight of 285.4039 .
  • The compound is listed with the CAS number 2828438-76-0 and MDL number MFCD12138595 .
  • It was previously available for purchase in various quantities with a purity of 97% . However, it is now listed as a discontinued product .
  • The compound's SMILES notation is C1CCC(CC1)[C@H]1COC(=N1)c1cc2c(s1)cccc2 .

Related Research:

  • Research has been conducted on benzo[b]thiophene derivatives, exploring their potential in various applications . One study involves the synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl derivatives . This research showed that modifying the benzo[b]thiophene moiety or the cyclohexyl ring can significantly alter the compound's activity .
  • Analogues of benzo[b]thiophene, where the benzo[b]thiophene is replaced with a monocyclic aromatic, have shown a reduction in potency against TryR .

Potential Applications (Inferred):

Based on the limited information and related research, potential applications for this compound could be inferred:

  • Pharmaceutical Research: Given that similar compounds have been investigated for their biological activities, this compound might be of interest in pharmaceutical research .
  • Chemical Synthesis: As a unique chemical entity with specific structural features, it could serve as an intermediate in the synthesis of more complex molecules .
  • Material Science: The properties of this compound might be explored for applications in material science, although no direct evidence is available in the search results .

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Analysis :

  • Phenyl substituents (e.g., A30-A34) exhibit exceptional broad-spectrum antifungal activity, attributed to enhanced π-π interactions with fungal targets like lanosterol demethylase .
  • Cyclohexyl substituents introduce greater lipophilicity and steric bulk, which may improve metabolic stability but could reduce binding affinity compared to planar aromatic groups. The absence of direct MIC data for the cyclohexyl analog necessitates further experimental validation.

Anticancer Activity: Core Modifications in Benzo[b]thiophene Derivatives

While the target compound lacks reported anticancer data, structurally related benzothiophene-acrylonitrile hybrids demonstrate potent activity:

Compound (from ) Substituents GI50 (nM) Against Cancer Cell Lines Reference
Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) 3,4-Dimethoxyphenyl, acrylonitrile <10–100
Target Compound Cyclohexyl-dihydrooxazole Not tested

Analysis :

  • The acrylonitrile moiety in compounds enables covalent binding to tubulin or kinase targets, contributing to low-nanomolar GI50 values .
  • The dihydrooxazole ring in the target compound may serve as a hydrogen-bond acceptor, but the absence of an electron-withdrawing group (e.g., acrylonitrile) likely limits direct anticancer efficacy. Hybridization with pharmacophores from could yield dual-action analogs.

Tautomerism and Stability

highlights tautomerism in 1,2,4-triazole derivatives, where thione-thiol equilibria affect bioavailability. For the target compound:

  • The dihydrooxazole ring is conformationally restricted, avoiding tautomerism issues seen in triazoles .
  • IR and NMR data () confirm the stability of the oxazoline ring, which resists hydrolysis under physiological conditions compared to ester or amide analogs.

Biological Activity

(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing various research findings and data.

Chemical Structure and Properties

  • IUPAC Name : (4S)-2-(1-benzothiophen-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C17H19NOS
  • Molecular Weight : 285.4039 g/mol
  • CAS Number : 2828438-76-0

The compound features a benzo[b]thiophene moiety and a dihydrooxazole ring, contributing to its unique chemical properties and potential biological activities.

The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the oxazole family. For instance, derivatives of 4,5-dihydrooxazole have demonstrated significant antifungal activity:

  • Activity Against Fungi : In a study on 2-(benzo[b]thiophen-2-yl)-4-phenyl derivatives, compounds exhibited MIC values against Candida albicans ranging from 0.03 to 0.5 μg/mL and against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 μg/mL . This suggests that this compound may also possess similar antifungal properties due to structural similarities.

Anticancer Activity

The anticancer potential of derivatives related to this compound has been explored in various studies:

  • Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF7. For example, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer activity was attributed to mechanisms including apoptosis induction and cell cycle arrest. Studies indicated that these compounds could inhibit EGFR signaling pathways and affect mitochondrial apoptosis pathways by modulating proteins like Bax and Bcl-2 .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique characteristics:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundBenzo[b]thiophene + DihydrooxazolePotentially highSignificant against various cancer cell lines
4,5-Dihydrooxazole DerivativesVariesHigh against fungiModerate against cancer
Benzo[b]thiophene DerivativesVariesModerateVariable

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds within the same class:

  • Antifungal Study : A series of oxazole derivatives were synthesized and tested for antifungal activity against Candida albicans. The most effective compounds showed low MIC values indicating potent antifungal properties .
  • Anticancer Evaluation : In vitro studies assessed the cytotoxic effects on multiple cancer cell lines using SRB assays, revealing that some derivatives had IC50 values significantly lower than standard treatments .

Q & A

Basic: What are the optimized synthetic routes for (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

Answer:
The synthesis of enantiomerically pure dihydrooxazole derivatives typically follows multi-step protocols. For example, (S)-diphenyl-4,5-dihydrooxazole analogs are synthesized via a three-step process: (1) condensation of (S)-(+)-2-phenylglycinol with a carbonyl source, (2) cyclization under acidic conditions, and (3) functionalization of the oxazoline ring. Yields for each step range from 83.2% to 94.5% . To introduce the benzo[b]thiophen-2-yl and cyclohexyl groups, methodologies such as Suzuki-Miyaura cross-coupling (for aryl-thiophene coupling) or alkylation (for cyclohexyl addition) may be adapted. Enantiomeric purity is ensured via polarimetry ([α]D measurements) and chiral HPLC, while structural fidelity is confirmed using IR, NMR, and GC-MS .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing the structure and stereochemistry of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR for backbone assignment and substituent analysis (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, benzo[b]thiophene aromatic signals at δ 7.0–8.0 ppm) .
  • X-ray Crystallography : Definitive stereochemical confirmation via single-crystal diffraction (e.g., CCDC-2239857 for a related dihydrooxazole) .
  • Polarimetry : To verify optical rotation and enantiomeric excess (>99% purity) .
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Advanced: How can researchers address discrepancies between computational predictions and experimental data in the compound’s reactivity or binding interactions?

Answer:
Discrepancies often arise from approximations in computational models (e.g., solvent effects, conformational flexibility). To resolve these:

  • Perform density functional theory (DFT) calculations with implicit solvent models (e.g., SMD) to refine energy barriers .
  • Validate docking predictions (e.g., binding affinity for biological targets) with experimental assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Use molecular dynamics (MD) simulations to assess conformational stability over nanosecond timescales .

Advanced: What experimental design challenges arise in evaluating the compound’s stability under varying conditions, and how can they be mitigated?

Answer:
Common challenges include:

  • Sample Degradation : Organic compounds may degrade during prolonged experiments (e.g., 9-hour stability studies). Mitigation involves continuous cooling (4°C) to slow decomposition .
  • Matrix Effects : Interactions with solvents or reagents can alter reactivity. Use inert atmospheres (N₂/Ar) and anhydrous conditions during synthesis .
  • Stereochemical Lability : Racemization under acidic/basic conditions. Monitor via periodic polarimetry or chiral HPLC during reaction optimization .

Advanced: How should researchers handle contradictions in stereochemical assignments derived from different analytical methods?

Answer:
Contradictions between techniques (e.g., polarimetry vs. NMR coupling constants) require cross-validation:

  • X-ray Crystallography : Provides absolute configuration but requires high-quality crystals .
  • Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-simulated spectra for chiral centers .
  • NOESY NMR : Detect spatial proximity of substituents to infer relative configuration .

Basic: What strategies are effective for introducing functional groups like benzo[b]thiophen-2-yl into the dihydrooxazole scaffold?

Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with benzo[b]thiophen-2-yl boronic acid .
  • Direct Cyclization : Condensation of 2-aminothiophenol derivatives with carbonyl precursors under Dean-Stark conditions .
  • Post-Functionalization : Lithiation of pre-formed oxazolines followed by electrophilic quenching with cyclohexyl halides .

Advanced: What are the limitations of current synthetic methodologies for scaling up enantioselective production?

Answer:

  • Catalyst Efficiency : Chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) may require stoichiometric use, increasing costs .
  • Purification Challenges : High-purity enantiomers demand repetitive chromatography. Switch to crystallization-based purification for scalability .
  • Reaction Sensitivity : Moisture or oxygen can reduce yields. Implement Schlenk-line techniques for air-sensitive steps .

Basic: How is the compound’s solubility and stability profile assessed for in vitro studies?

Answer:

  • Solubility Screening : Use DMSO stock solutions with serial dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
  • Stability Assays : Incubate at 37°C in physiological buffers (pH 7.4) and analyze degradation products via LC-MS over 24–72 hours .

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